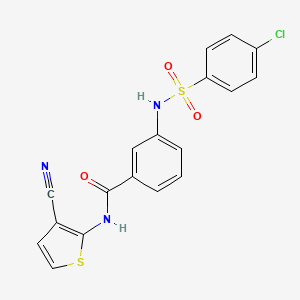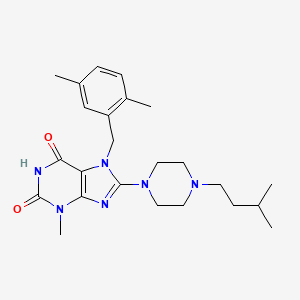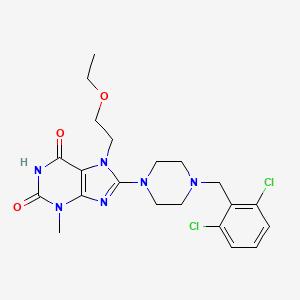![molecular formula C22H16F3N3O3S B6484568 N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 898421-40-4](/img/structure/B6484568.png)
N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide” is a chemical compound. It belongs to the class of quinazolinones, which are fused heterocyclic compounds . Quinazolinones have been proven to be excellent scaffolds in pharmaceutical and medicinal chemistry .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the Niementowski reaction of anthranilic acid derivatives and amides . Many different modifications to the initial reaction path have been employed, using formic acid or different amines instead of amides . In one example, a green synthetic procedure was developed for the two-step synthesis of a similar compound, methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, from anthranilic acid, using two green chemistry approaches: utilization of the DES and microwave-induced synthesis .Molecular Structure Analysis
The structures of synthesized compounds were confirmed on the basis of FT-IR, 1H-NMR, 13C-NMR and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinazolinone derivatives usually proceed from anthranilic acids and isothiocyanates using different catalysts and conditions .作用機序
While the specific mechanism of action for “N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide” is not mentioned in the search results, quinazolinone derivatives have been found to exhibit various biological activities, including antibacterial, antiviral, anticancer, enzyme inhibitory, anti-HIV, and other biologically active agents . These activities depend on their structure, which can be altered using different synthetic approaches .
将来の方向性
Quinazolinones have a high potential for pharmaceutical and medicinal uses, which inspires researchers to synthesize different quinazolinone analogues to enhance the biological activity . The development of green synthetic procedures, such as the one mentioned above, could be a promising direction for future research .
特性
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O3S/c1-14-26-20-11-3-2-10-19(20)21(29)28(14)17-8-5-7-16(13-17)27-32(30,31)18-9-4-6-15(12-18)22(23,24)25/h2-13,27H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLUXRJHJLYUGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-chlorobenzenesulfonamido)benzamido]-N-methylthiophene-3-carboxamide](/img/structure/B6484500.png)
![2-[4-(4-chlorobenzenesulfonamido)benzamido]thiophene-3-carboxamide](/img/structure/B6484509.png)
![N-(1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B6484512.png)
![7-butyl-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6484521.png)
![ethyl 2-[4-(7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]acetate](/img/structure/B6484529.png)
![8-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6484531.png)

![8-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6484540.png)

![2,5-dichloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B6484553.png)
![4-fluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6484561.png)
![3,4-dichloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6484563.png)
![2-chloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6484575.png)
